molecular formula C15H14N4O B7629017 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide

3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide

カタログ番号 B7629017
分子量: 266.30 g/mol
InChIキー: PAPAIQLQAPMENT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune disorders.

作用機序

BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages. 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to the suppression of cell proliferation and survival in cancer cells, as well as the modulation of immune responses in autoimmune disorders.
Biochemical and Physiological Effects:
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been shown to have potent antitumor activity in preclinical models of lymphoma and leukemia. It also exhibits efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus. In addition, 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been shown to modulate immune responses by inhibiting B-cell activation and cytokine production. 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile. 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been extensively studied in preclinical models, providing a wealth of data on its efficacy and mechanism of action. However, there are also limitations to using 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.

将来の方向性

There are several future directions for the study of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide. One area of focus is the development of combination therapies that incorporate 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide with other drugs, such as immune checkpoint inhibitors or chemotherapy agents. Another area of interest is the investigation of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide in other types of cancer and autoimmune disorders. Additionally, further preclinical studies are needed to fully understand the safety and efficacy of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide in humans, and to identify potential biomarkers that may predict response to treatment.

合成法

The synthesis of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material, 3,4-dimethylbenzoic acid, is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 6-amino-1,2,4-triazolo[4,3-a]pyridine to form the amide intermediate. Finally, the intermediate is treated with a coupling reagent to yield 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide.

科学的研究の応用

3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune disorders. In vitro studies have shown that 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide inhibits BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival in cancer cells. In vivo studies have demonstrated that 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide exhibits potent antitumor activity in xenograft models of lymphoma and leukemia. Additionally, 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.

特性

IUPAC Name

3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)17-13-5-6-14-18-16-9-19(14)8-13/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPAIQLQAPMENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN3C=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。